molecular formula C19H17NOS B14596772 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- CAS No. 60688-81-5

1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl-

Cat. No.: B14596772
CAS No.: 60688-81-5
M. Wt: 307.4 g/mol
InChI Key: XEASTWGSKMGZSP-UHFFFAOYSA-N
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Description

1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- is a complex organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thione Group: This step might involve the use of sulfurizing agents.

    Attachment of the Morpholinyl and Phenyl Groups: These groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thione group to thiol using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the indene core or attached groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indene-1-thione, 3-(4-morpholinyl)-2-phenyl- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a biological system.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1-thione, 2-phenyl-: Lacks the morpholinyl group.

    1H-Indene-1-thione, 3-(4-piperidinyl)-2-phenyl-: Contains a piperidinyl group instead of morpholinyl.

    1H-Indene-1-thione, 3-(4-morpholinyl)-2-methyl-: Has a methyl group instead of phenyl.

Properties

CAS No.

60688-81-5

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

3-morpholin-4-yl-2-phenylindene-1-thione

InChI

InChI=1S/C19H17NOS/c22-19-16-9-5-4-8-15(16)18(20-10-12-21-13-11-20)17(19)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

XEASTWGSKMGZSP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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